1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride
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Overview
Description
1-(Aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride is a synthetic compound with a unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. Its structure includes an aminomethyl group and a carboxamide group attached to a cyclopropane ring, making it a versatile molecule for chemical modifications and reactions.
Preparation Methods
The synthesis of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride can be achieved through several methods:
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach involves the intramolecular cyclization of γ-substituted amino acid derivatives.
Cyclopropanation of Alkenes: This method uses diazo compounds, ylides, or carbene intermediates to cyclopropanate alkenes, forming the cyclopropane ring.
Industrial production methods may involve scaling up these laboratory techniques, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness.
Chemical Reactions Analysis
1-(Aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure controls. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(Aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(Aminomethyl)-N-methylcyclopropane-1-carboxamidehydrochloride can be compared with other similar compounds, such as:
1-Aminocyclopropanecarboxylic Acid: This compound has a similar cyclopropane ring structure but lacks the aminomethyl and carboxamide groups.
N-Methylcyclopropanecarboxamide: This compound is similar but does not have the aminomethyl group.
Properties
Molecular Formula |
C6H13ClN2O |
---|---|
Molecular Weight |
164.63 g/mol |
IUPAC Name |
1-(aminomethyl)-N-methylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8-5(9)6(4-7)2-3-6;/h2-4,7H2,1H3,(H,8,9);1H |
InChI Key |
UFQUCYPKJYQJSB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1(CC1)CN.Cl |
Origin of Product |
United States |
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